molecular formula C11H17ClN2O2 B2405242 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea CAS No. 771499-68-4

3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea

Cat. No.: B2405242
CAS No.: 771499-68-4
M. Wt: 244.72
InChI Key: CEIBOXUPJVMSMW-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea is a urea derivative featuring a chloroacetyl group (–COCH₂Cl) and a cyclohexene-substituted ethyl chain. The urea core (–NHCONH–) provides hydrogen-bonding capacity, while the chloroacetyl moiety introduces electrophilic reactivity.

Properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c12-8-10(15)14-11(16)13-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIBOXUPJVMSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea typically involves the reaction of 2-chloroacetamide with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include inhibition of metabolic processes and disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Key Compounds for Comparison
Compound Name Substituents Functional Groups Potential Applications
3-(2-Chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea –CH₂CH₂(cyclohexene), –COCH₂Cl, urea backbone Urea, chloroacetyl, cyclohexene Synthetic intermediate, medicinal chemistry
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol –CH₂CH(NMe₂)(cyclohexene), phenolic –OH Phenol, dimethylamino, cyclohexene Pharmacopeial standard (USP)
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate –OTf (triflate), –SiEt₃, cyclohexene Triflate, silyl ether, cyclohexene Cyclohexyne precursor
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Varied substituents (e.g., 4-(methylamino)cyclohex-1-en-1-yl) Pyrido-pyrimidinone, cyclohexene Drug discovery (e.g., kinase inhibitors)
Structural and Functional Insights
  • Chloroacetyl vs.
  • Cyclohexene Ring Stability : The triflate-substituted cyclohexene in is highly reactive, enabling cyclohexyne generation under mild conditions. In contrast, the cyclohexene in the target urea compound likely remains intact under physiological conditions, favoring stability in drug-like molecules .
  • Urea vs. Pyrido-Pyrimidinone Cores: Urea derivatives are versatile in medicinal chemistry due to hydrogen-bonding capacity, while pyrido-pyrimidinones () are rigid heterocycles often used in kinase inhibitors. The cyclohexene substituent in both classes modulates lipophilicity .

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